molecular formula C20H20N4O4S2 B2652422 2,4-dimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-75-7

2,4-dimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2652422
CAS RN: 392291-75-7
M. Wt: 444.52
InChI Key: LFBMLKQIYBBKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Novel heterocyclic compounds derived from related chemical structures have been synthesized, showcasing anti-inflammatory and analgesic activities. These compounds were tested for their COX-1/COX-2 inhibitory activities, showing significant potential as medicinal agents due to their high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
  • Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been synthesized and shown to inhibit protein tyrosine phosphatase 1B (PTP-1B), a target for diabetes treatment. This research highlights the potential of such compounds in developing treatments for metabolic disorders (Navarrete-Vázquez et al., 2012).
  • Research into the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles through the oxidative dimerization of primary thioamides provides a method for creating compounds with potential applications in materials science and pharmaceuticals (Yajima et al., 2014).

Biological Activities and Potential Therapeutic Applications

  • A study on novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed their nematocidal activities against Bursaphelenchus xylophilus. This suggests the relevance of such compounds in developing new nematicides for agricultural use (Liu et al., 2022).
  • The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles indicates the versatility of such reactions in creating new compounds with potential applications in chemical synthesis and drug design (Vivona et al., 1997).

Chemical and Pharmaceutical Research

  • Microwave-assisted synthesis of acridine-acetazolamide conjugates and their investigation as inhibitors of carbonic anhydrases highlight the potential of these compounds in developing treatments for conditions requiring modulation of carbonic anhydrase activity (Ulus et al., 2016).

properties

IUPAC Name

2,4-dimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-12-4-6-13(7-5-12)21-17(25)11-29-20-24-23-19(30-20)22-18(26)15-9-8-14(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMLKQIYBBKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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